molecular formula C13H15N3O2 B14363381 2-(2-Amino-4,6-dimethylpyrimidin-5-yl)-4-methoxyphenol CAS No. 91473-18-6

2-(2-Amino-4,6-dimethylpyrimidin-5-yl)-4-methoxyphenol

Cat. No.: B14363381
CAS No.: 91473-18-6
M. Wt: 245.28 g/mol
InChI Key: XDHWFBFNQXODAY-UHFFFAOYSA-N
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Description

2-(2-Amino-4,6-dimethylpyrimidin-5-yl)-4-methoxyphenol is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-4,6-dimethylpyrimidin-5-yl)-4-methoxyphenol typically involves the condensation of substituted malonic acid diesters with guanidine in the presence of sodium ethoxide . The reaction conditions are optimized using reagents such as Vilsmeier–Haack–Arnold reagent, followed by deprotection of the (dimethylamino)methylene protecting groups . This method ensures high yields and purity of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the laboratory synthesis methods. The use of automated reactors and precise control of reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-4,6-dimethylpyrimidin-5-yl)-4-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

2-(2-Amino-4,6-dimethylpyrimidin-5-yl)-4-methoxyphenol has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Amino-4,6-dimethylpyrimidin-5-yl)-4-methoxyphenol is unique due to the presence of both amino and methoxyphenol groups, which confer distinct chemical and biological properties

Properties

91473-18-6

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

2-(2-amino-4,6-dimethylpyrimidin-5-yl)-4-methoxyphenol

InChI

InChI=1S/C13H15N3O2/c1-7-12(8(2)16-13(14)15-7)10-6-9(18-3)4-5-11(10)17/h4-6,17H,1-3H3,(H2,14,15,16)

InChI Key

XDHWFBFNQXODAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)C)C2=C(C=CC(=C2)OC)O

Origin of Product

United States

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